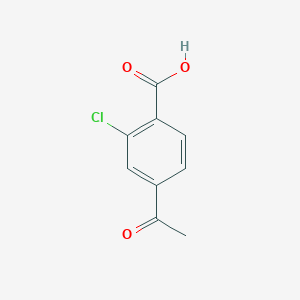

4-Acetyl-2-chlorobenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-acetyl-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASJLCWKGSURCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115382-35-9 | |

| Record name | 4-Acetyl-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Acetyl 2 Chlorobenzoic Acid and Its Analogs

Strategic Development of Synthetic Routes

The synthesis of 4-acetyl-2-chlorobenzoic acid, a substituted aromatic compound with distinct functional groups, requires strategic planning to ensure correct regiochemistry and high yields. Methodologies are often tailored to the specific arrangement of the acetyl, chloro, and carboxyl substituents on the benzene (B151609) ring.

Multistep synthesis provides a versatile pathway to construct complex molecules like this compound and its analogs by introducing functional groups in a controlled, sequential manner. A common strategy involves building the molecule on a simpler, commercially available scaffold. For instance, a synthetic route for the analog 2-methyl-4-acetylbenzoic acid starts with 2-fluorotoluene (B1218778) and proceeds through acylation, cyanation, and hydrolysis. google.com A similar pathway can be envisioned for the target molecule starting from a suitable chlorotoluene derivative.

The key steps in such a sequence typically include:

Acylation: An electrophilic aromatic substitution, often a Friedel-Crafts reaction, is used to introduce the acetyl group onto the aromatic ring. For example, reacting a substituted toluene (B28343) with an acylating reagent in the presence of a Lewis acid catalyst yields an acetophenone (B1666503) derivative. google.com

Cyano Substitution: A nucleophilic aromatic substitution is employed to replace a leaving group (like a halogen) with a cyanide group (-CN). This step is crucial as the nitrile functionality serves as a precursor to the carboxylic acid.

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to form the carboxylic acid. This final step completes the synthesis of the target benzoic acid derivative. google.comopenstax.org

This stepwise approach allows for precise control over the placement of each functional group, which is critical for synthesizing specifically substituted isomers.

Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals like palladium, to form carbon-carbon bonds efficiently. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a powerful tool for synthesizing acetylbenzoic acids and their analogs. researchgate.netorganic-chemistry.org

A representative palladium-catalyzed approach for an analog, 4-acetyl-2-methylbenzoic acid, involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether, using palladium acetate (B1210297) as the catalyst. This reaction proceeds with a high yield of 95%. chemicalbook.com The general procedure involves heating the aryl halide with the vinyl ether in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent. researchgate.net

The advantages of these catalytic protocols include high yields, functional group tolerance, and the ability to form key bonds under relatively mild conditions. The choice of catalyst, ligand, and base is critical for optimizing the reaction efficiency.

Table 1: Comparison of Catalytic Systems for Synthesis of Benzoic Acid Analogs

| Catalyst | Ligand | Base | Substrate | Product | Yield (%) |

|---|---|---|---|---|---|

| Palladium (II) Acetate | Triphenylphosphine | Triethylamine | 2-Bromobenzoic Acid Derivative | 2-Acetylbenzoic Acid Derivative | ~85-95% |

This table presents representative data compiled from synthetic protocols for related compounds.

A classic and robust method for synthesizing benzoic acids is the oxidation of an alkyl group attached to the benzene ring. byjus.com Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent commonly used for this transformation. openstax.orgunizin.org The reaction is effective for converting primary and secondary alkyl chains to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. miracosta.edumasterorganicchemistry.com Tertiary alkyl groups are resistant to this oxidation. openstax.org

For the synthesis of this compound, a suitable precursor would be 2-chloro-4-ethylacetophenone or a similar 2-chloro-4-alkylacetophenone. The alkyl side-chain is vigorously oxidized to a carboxyl group while the acetyl group and the chloro-substituent remain intact. The reaction is typically carried out in an aqueous solution, and upon completion, requires an acidic workup to protonate the benzoate (B1203000) salt to yield the final carboxylic acid. miracosta.edualfa-chemistry.com

Table 2: Oxidation of Alkylbenzenes to Benzoic Acids

| Starting Material | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| p-Nitrotoluene | KMnO₄, H₂O | 95 °C | p-Nitrobenzoic Acid openstax.org |

| 2-Chlorotoluene | KMnO₄, H₂O | Heat, Reflux | 2-Chlorobenzoic Acid miracosta.edu |

This table illustrates the versatility of potassium permanganate in oxidizing various substituted alkylbenzenes.

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying mechanisms of the key reactions is essential for optimizing synthetic routes and predicting outcomes. The formation of this compound involves fundamental reaction types, including nucleophilic acyl substitution and electrophilic aromatic acylation.

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acids and their derivatives. pressbooks.pub Unlike aldehydes and ketones which undergo addition, these compounds undergo substitution because they possess a leaving group attached to the acyl carbon. pressbooks.pub The reaction does not occur in a single step but proceeds through a two-stage addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu

Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate where the central carbon is sp³ hybridized. pressbooks.pubvanderbilt.edu

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the most weakly basic group is expelled as the leaving group. masterorganicchemistry.com

The introduction of the acetyl group onto the benzene ring is achieved through electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. sigmaaldrich.combeilstein-journals.org This reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

The mechanism can be broken down into the following key steps:

Formation of the Electrophile: The Lewis acid catalyst interacts with the acyl chloride to generate a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the rearrangements that can plague Friedel-Crafts alkylation reactions. minia.edu.egyoutube.com

Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, and temporarily disrupts the ring's aromaticity. minia.edu.egpdx.edu

Deprotonation and Regeneration of Aromaticity: A weak base removes a proton from the carbon atom that bears the new acyl group. This restores the aromatic π-system and yields the final acylated product, an aryl ketone. youtube.com

In the synthesis of this compound, the directing effects of the substituents already on the ring are crucial. A chloro group is an electron-withdrawing but ortho-, para-directing substituent. libretexts.org Therefore, acylation of a compound like 3-chlorobenzoic acid would be directed to the position para to the chloro group, leading to the desired substitution pattern. The product itself, an aryl ketone, is deactivated towards further substitution, which helps to prevent polyacylation. organic-chemistry.org

Radical Reactions and Their Role in Transformations

While the direct synthesis of this compound via radical pathways is not extensively documented, radical reactions serve as a powerful tool for the transformation of analogous structures and the functional groups present within the molecule. The principles of radical chemistry allow for unique bond formations and functional group interconversions that are often complementary to traditional ionic reaction pathways. bbhegdecollege.comresearchgate.net

A key transformation relevant to the 4-acetyl moiety is radical-mediated oxidation. For instance, processes akin to Mid-Century (MC)-type oxidations can convert acetyl groups on aromatic rings into carboxylic acids. Studies on model compounds have shown that an acetyl group can be oxidized to a carboxylic acid group, with intermediates like p-acetylbenzoic acid being formed along the way. acs.org This type of transformation highlights a potential synthetic route where an acetyl group on a precursor could be converted to a carboxyl group under radical conditions, typically employing catalyst systems such as Co/Mn/Br. acs.org In related research, the oxidation of cumene (B47948) to benzoic acid proceeds through an acetophenone intermediate, demonstrating the viability of converting acetyl-like structures to carboxylic acids. acs.org

The field of radical chemistry is broad, with a variety of reagents developed to be more effective and less toxic than traditional ones like tributyltin hydride. Modern reagents such as tris(trimethylsilyl)silane, samarium (II) iodide, and triethylborane (B153662) have expanded the scope and applicability of radical reactions in complex organic synthesis. bbhegdecollege.com These methods are instrumental in forming carbocyclic and heterocyclic ring systems through intramolecular cyclization, a testament to their significance in synthetic chemistry. researchgate.net

Derivatization Strategies and Functional Group Transformations

The presence of a carboxylic acid and a ketone functional group makes this compound a versatile building block for further chemical synthesis. Its reactivity allows for a range of derivatization strategies and functional group transformations to produce a variety of analogs and more complex molecules.

The carboxylic acid moiety of this compound is readily converted into an ester through several established methodologies. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and typically the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com

Detailed research on close analogs of this compound provides specific and effective protocols. For example, the methyl ester of 4-bromo-2-chlorobenzoic acid was synthesized in 94% yield by passing dry hydrogen chloride gas through a methanol (B129727) solution of the carboxylic acid and stirring the mixture overnight at room temperature. chemicalbook.com Another similar compound, 2-methyl-4-acetylbenzoic acid, is esterified using methanol with an acid catalyst like sulfuric acid at a reaction temperature of 70°C. google.com

Beyond the classic Fischer esterification, a variety of modern reagents can facilitate the formation of esters, often under milder conditions. These include methods utilizing coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). organic-chemistry.org

| Starting Material Analog | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-2-chlorobenzoic acid | Methanol, Dry HCl gas | Reflux, then stir at room temperature overnight | 94% | chemicalbook.com |

| 2-Methyl-4-acetylbenzoic acid | Methanol, Sulfuric acid | 70°C | Not specified | google.com |

The conversion of the carboxylic acid group of this compound into an amide is a fundamental transformation. A common and robust method for this is a two-step sequence involving the activation of the carboxylic acid followed by a reaction with an amine. fishersci.co.uk

The Schotten-Baumann reaction is a classic example of this approach. iitk.ac.inwikipedia.org In this procedure, the carboxylic acid is first converted into a more reactive acyl chloride. This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride or oxalyl chloride. fishersci.co.ukiitk.ac.in The resulting 4-acetyl-2-chlorobenzoyl chloride is then reacted with a primary or secondary amine. The reaction is performed in the presence of a base, often an aqueous solution of sodium hydroxide (B78521) or pyridine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. chemeurope.combyjus.com Schotten-Baumann reaction conditions frequently employ a two-phase system, with the reactants in an organic solvent and the base in the aqueous phase. wikipedia.orglscollege.ac.in

Alternative methods for amide bond formation utilize in-situ activation of the carboxylic acid with coupling reagents, bypassing the need to isolate the acyl chloride intermediate. Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the desired amide. fishersci.co.ukluxembourg-bio.com Other families of coupling reagents based on phosphonium (B103445) or uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective for promoting amide bond formation under mild conditions. fishersci.co.uknih.gov

| Method | Description | Key Reagents | Intermediate |

|---|---|---|---|

| Acyl Chloride (Schotten-Baumann) | Two-step process where the carboxylic acid is first converted to an acyl chloride, which then reacts with an amine. fishersci.co.uk | Thionyl chloride or Oxalyl chloride; Amine; Base (NaOH or Pyridine). fishersci.co.ukiitk.ac.in | Acyl chloride |

| Coupling Reagent | One-pot reaction where a coupling reagent activates the carboxylic acid in situ, allowing for direct reaction with an amine. luxembourg-bio.com | DCC, EDC, HATU; Amine; Base (e.g., DIEA). fishersci.co.uk | O-acylisourea (for carbodiimides) or active ester. luxembourg-bio.com |

Derivatives of this compound can serve as valuable precursors in cyclization and annulation reactions to construct complex polycyclic and heterocyclic frameworks. The term annulation refers to a reaction that forms a new ring onto a pre-existing molecule.

Palladium-catalyzed reactions are particularly powerful for such transformations. For instance, studies on the closely related 2-chlorobenzoic acid have shown its utility in palladium-catalyzed annulation reactions with heterocyclic iodonium (B1229267) salts to construct diverse polycyclic heteroarenes under high-temperature conditions. researchgate.net This demonstrates the potential for the 2-chloro-substituted aromatic ring of the target molecule to participate in metal-catalyzed ring-forming reactions.

The [4+2] annulation, or Diels-Alder reaction, is a cornerstone of organic synthesis for the construction of six-membered rings. While specific examples utilizing this compound are not prevalent, its derivatives could be engineered to participate in such reactions. For example, the molecule could be modified to act as a dienophile or as part of a diene system. Highly efficient and enantioselective [4+2] annulation reactions have been developed using chiral phosphine catalysts or organocatalysts to create complex structures like dihydrocarbazoles and tetrahydroquinolines. nih.govoaepublish.com These advanced methodologies showcase the power of [4+2] cyclizations in modern synthesis.

Other annulation strategies, such as the Hauser and Sammes annulations, provide routes to construct substituted aromatic rings through anionic cyclization pathways, further expanding the toolkit for building complex molecular architectures from simpler aromatic precursors. harvard.edu

Investigations into the Medicinal Chemistry and Biological Activity of this compound Derivatives Remain Largely Undocumented in Public Scientific Literature

Despite a comprehensive review of available scientific databases and scholarly articles, there is a notable absence of published research specifically detailing the medicinal chemistry and biological activity of derivatives of this compound. This includes a lack of studies on their pharmacological potentials, such as antimicrobial, anti-inflammatory, anticancer, or local anesthetic activities.

Initial searches for information on the antimicrobial and antibacterial efficacy of this compound derivatives did not yield any specific results. While there is research on the antimicrobial properties of derivatives of other substituted benzoic acids, such as 2-chlorobenzoic acid and 4-[(4-chlorophenyl)sulfonyl]benzoic acid, this information is not directly applicable to the compound due to distinct structural differences.

Similarly, investigations into the anti-inflammatory, analgesic, anticancer, and cytotoxic profiles of derivatives of this compound have not been found in the public domain. There are no documented studies assessing their activity against specific cancer cell lines like HepG2 or MCF-7.

Furthermore, research into the local anesthetic properties and the molecular interactions of these specific compounds, including their binding affinities to biological targets such as VEGFR-2, appears to be unpublished. The scientific community has explored the structure-activity relationships of other benzoic acid derivatives as local anesthetics, but this does not extend to derivatives of this compound.

Medicinal Chemistry and Biological Activity Investigations of 4 Acetyl 2 Chlorobenzoic Acid Derivatives

Molecular Interactions and Biochemical Pathway Studies

Enzyme and Receptor Interaction Characterization

Derivatives of chlorobenzoic acids have been investigated for their interactions with various biological targets, including enzymes and receptors. For instance, certain 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are members of the Bcl-2 family. nih.gov These proteins are crucial in governing intrinsic apoptosis, and their dysregulation is common in many cancers. nih.gov By binding to these anti-apoptotic proteins, the derivatives can disrupt the protein-protein interactions that prevent cell death, thereby promoting apoptosis in cancer cells. nih.gov

In other studies, substituted oxadiazole derivatives of chlorobenzoic acid have been evaluated for their inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Molecular docking studies suggested that these compounds could act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels that is critical for tumor growth and metastasis. researchgate.net Similarly, quinazolinone derivatives incorporating a chlorobenzoic acid moiety have been synthesized and studied for their interaction with protein targets like BARC-1, with docking studies used to predict binding affinity and mode of action.

Furthermore, chlorobenzoic acid analogs have been shown to interact with enzymes in biosynthetic pathways. For example, 4-chlorobenzoic acid acts as an inhibitor of Coq2/UbiA, a prenyltransferase enzyme essential for the biosynthesis of Coenzyme Q. frontiersin.org This inhibition highlights the potential for these derivatives to interfere with critical metabolic processes.

Modulation of Specific Biochemical Pathways

The interaction of 4-Acetyl-2-chlorobenzoic acid derivatives with molecular targets can lead to the modulation of specific biochemical signaling pathways critical to cell survival and proliferation. A significant pathway targeted by related compounds is the intrinsic apoptosis pathway. By inhibiting anti-apoptotic proteins like Mcl-1 and Bfl-1, 2,5-substituted benzoic acid derivatives can trigger programmed cell death. nih.gov

Another critical pathway implicated in cancer progression is the VEGF/VEGFR-2 signaling cascade. researchgate.net Inhibition of VEGFR-2 by chlorobenzoic acid derivatives can block the downstream signaling events that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. researchgate.net The development of compounds targeting this pathway is a major focus in oncology research.

Benzoic acid derivatives have also been shown to modulate pathways related to oxidative stress and cell cycle control. For example, dihydroxybenzoic acid derivatives have been reported to inhibit histone deacetylases (HDAC), leading to an induction of reactive oxygen species (ROS) and cellular apoptosis mediated by Caspase-3. nih.gov These compounds were also found to arrest cells in the G2/M phase of the cell cycle and increase the sub-G0-G1 cell population, indicative of apoptosis. nih.gov Additionally, the metabolism of chlorobenzoates in microorganisms has been studied, revealing hybrid degradation pathways that involve enzymes such as toluate 1,2-dioxygenase, which breaks down the aromatic ring via ortho cleavage, demonstrating pathway modulation in a biodegradation context. nih.govnih.gov

In Vitro Biological Assays and Mechanistic Toxicity Evaluations

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The cytotoxic and anti-proliferative effects of derivatives of this compound are commonly evaluated using cell-based viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which generally correlates with the number of viable cells. researchgate.net

For example, a series of benzoic acid substituted quinazolinones were tested for their anticancer activity against the MCF-7 breast cancer cell line using the MTT assay, with several compounds showing moderate to good activity. Similarly, the anticancer potential of oxadiazole derivatives of 4-chlorobenzoic acid was confirmed through MTT assays against breast and cervical cancer cell lines. researchgate.net In another study, 9-aminoacridine (B1665356) derivatives synthesized from o-chlorobenzoic acid were evaluated against A-549 (lung cancer) and HeLa (cervical cancer) cell lines, also using the MTT assay. arabjchem.org One derivative, in particular, showed potent activity against both cell lines. arabjchem.org

The results of these assays are often expressed as the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. This quantitative measure allows for the comparison of the potency of different derivatives. The table below presents hypothetical data illustrating how results from cell viability assays might be displayed.

Hypothetical IC50 Values of Benzoic Acid Derivatives on Cancer Cell Lines

| Compound | Target Cell Line | Assay Type | IC50 (μM) |

|---|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | MTT Assay | 25.5 |

| Derivative B | MCF-7 (Breast Cancer) | MTT Assay | 15.2 |

| Derivative C | A-549 (Lung Cancer) | MTT Assay | 32.8 |

| Derivative D | HeLa (Cervical Cancer) | SRB Assay | 18.9 |

Genotoxicity Assessments (e.g., Chromosome Aberration (CA) and Micronucleus (MN) Tests)

Genotoxicity assessments are performed to determine if a substance can cause damage to genetic material (DNA). The chromosome aberration test and the micronucleus test are standard in vitro and in vivo assays for this purpose.

The in vitro chromosome aberration test detects structural changes in chromosomes of cultured mammalian cells following exposure to a test substance. eumonitor.euoecd.org For instance, a metabolite of the pesticide valifenalate, 4-chlorobenzoic acid (PCBA), was reported to induce structural chromosome aberrations in an in vitro assay using human lymphocytes. fao.org Similarly, an in vitro chromosome aberration test on o-chlorobenzyl chloride, which can be oxidized to o-chlorobenzoic acid, was positive in Chinese hamster lung (CHL/IU) cells at cytotoxic concentrations. oecd.org

The micronucleus test is often used as an in vivo follow-up to positive in vitro results. europa.eu Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the nucleus after cell division. A positive result indicates that the substance may be a clastogen (causing chromosome breakage) or aneugenic (affecting chromosome number). europa.eu Despite the positive in vitro results, 4-chlorobenzoic acid did not induce micronuclei in a follow-up in vivo mouse assay. fao.org Likewise, the in vivo micronucleus assay for o-chlorobenzyl chloride in rats was negative. oecd.org These findings suggest that while some chlorobenzoic acid derivatives may show clastogenic potential in isolated cell systems, this effect may not translate to a whole-organism system, possibly due to metabolic detoxification.

Bacterial Reverse Mutation Tests (e.g., Ames Test)

The bacterial reverse mutation test, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. eurofins.com.au The assay uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for synthesizing an essential amino acid, such as histidine. wikipedia.orgyoutube.com These auxotrophic bacteria cannot grow on a medium lacking this amino acid. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies. eurofins.com.au A positive test indicates that the chemical is a mutagen. wikipedia.org

The test is typically conducted both with and without an external metabolic activation system (e.g., a rat liver extract known as S9 mix), as some chemicals only become mutagenic after being metabolized. youtube.com

Specific Ames test results for this compound were not found in the provided search results. However, data for related compounds are available. A study on 4-Amino-2-chlorobenzoic acid (ACBA) found it to be negative for mutagenicity in an in vitro bacterial reverse mutation assay, both in the presence and absence of metabolic activation. fda.gov In a broader context, a collection of Ames test data from Japanese pharmaceutical companies is available to help improve in silico prediction models and reduce duplicate testing. nih.gov While some chemicals, such as certain nitro compounds, can give false-positive results, the Ames test remains a critical initial screen for genotoxic activity due to its speed and convenience. wikipedia.org

Structure-Activity Relationship (SAR) Development

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by modifying their chemical structure. For derivatives of chlorobenzoic acid, SAR analyses have provided insights into the features that enhance their desired therapeutic effects, such as anticancer activity.

In the development of 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1, SAR studies revealed that certain substituents significantly contribute to binding potency. For example, the deletion of a 5-phenethylthio substituent from the benzoic acid scaffold resulted in a more than 30-fold decrease in binding affinity to both Mcl-1 and Bfl-1, highlighting the critical role of this group in the compound's activity. nih.gov

For 9-aminoacridine derivatives synthesized using o-chlorobenzoic acid, SAR analysis indicated that substitutions on both the acridine (B1665455) ring and an attached phenyl group influenced anticancer activity. arabjchem.org Specifically, a methoxy (B1213986) group at the '2' position of the acridine ring combined with a trifluoromethyl (CF3) group at the '3' position of the phenyl ring resulted in more potent activity against lung (A-549) and cervical (HeLa) cancer cell lines compared to the unsubstituted parent compound. arabjchem.org This suggests that electron-releasing groups on the acridine core can enhance anticancer effects. arabjchem.org

Similarly, in a series of O-alkylamino-tethered salicylamide (B354443) derivatives, which can be conceptually related through their substituted aromatic acid core, the nature of amino acid linkers between two aromatic rings was explored. nih.gov This exploration led to the discovery of compounds with potent antiproliferative activity against breast cancer cells and significantly decreased toxicity against non-tumorigenic cells, demonstrating how linker modification can refine both potency and selectivity. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Acetyl 2 Chlorobenzoic Acid and Its Analogues

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) analysis offers an atomic-resolution view of the molecule in the solid state. For analogues of 4-acetyl-2-chlorobenzoic acid, such as quinolin-8-yl 4-chlorobenzoate, SCXRD has been instrumental in confirming the molecular structure and revealing key conformational features. For instance, studies on related compounds have shown that the crystal system, space group, and unit cell dimensions can be precisely determined, providing a foundational understanding of the solid-state architecture. In one example, a synthesized indolyl-triazolo-thiadiazole derivative was found to crystallize in the monoclinic system with a P21/n space group. mdpi.com Such analyses provide unequivocal proof of the molecular structure, complementing data obtained from other spectroscopic methods. mdpi.com

| Crystal Data and Structure Refinement Parameters |

| Empirical formula |

| Formula weight |

| Temperature |

| Wavelength |

| Crystal system |

| Space group |

| Unit cell dimensions |

| Volume |

| Z |

| Density (calculated) |

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. Hydrogen bonding is a particularly significant directional interaction that influences the supramolecular assembly of benzoic acid derivatives. researchgate.net In analogues, the presence of hydrogen bond donors (like the carboxylic acid proton) and acceptors (such as the acetyl oxygen or chlorine atom) can lead to the formation of well-defined hydrogen-bonded networks. github.io

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions. nih.gov

Advanced Spectroscopic Techniques for Structural Assignment

While X-ray crystallography provides definitive solid-state structural information, spectroscopic techniques are essential for characterizing molecules in solution and for confirming the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a substituted benzoic acid provides characteristic signals for the aromatic protons, the carboxylic acid proton, and the protons of any substituent groups. For this compound, one would expect to see distinct signals for the three aromatic protons, a singlet for the acetyl methyl protons, and a broad singlet for the acidic carboxylic proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For example, in a related compound, 2-chlorobenzoic acid, the aromatic protons appear in the range of δ 7.31-8.09 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the carboxylic carbon, the acetyl carbonyl carbon, the acetyl methyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. For instance, the carbon atom attached to the chlorine would be expected to show a characteristic chemical shift. In the ¹³C-NMR spectrum of 4-chlorobenzoic acid, the aromatic carbons appear at specific chemical shifts that are influenced by the chloro and carboxyl groups. chemicalbook.comnih.gov

| ¹H-NMR Data for an Analogue (2-Chlorobenzoic acid in CDCl₃) | | :--- | :--- | :--- | | Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | | Aromatic H | 8.09 | d, J = 7.44 | | Aromatic H | 7.50 | m | | Aromatic H | 7.40 | m | | Aromatic H | 7.31 | m |

| ¹³C-NMR Data for an Analogue (4-Chlorobenzoic acid) | | :--- | :--- | | Assignment | Chemical Shift (δ, ppm) | | C1 (C-COOH) | ~130 | | C2, C6 | ~131 | | C3, C5 | ~129 | | C4 (C-Cl) | ~139 | | COOH | ~171 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound (C9H7ClO3), the predicted monoisotopic mass is 198.0083718 Da. nih.gov

The fragmentation of this compound is influenced by the presence of the carboxylic acid, acetyl, and chloro functional groups on the benzene ring. The fragmentation pattern for benzoic acid typically shows a prominent peak corresponding to the loss of the hydroxyl group, followed by the loss of carbon monoxide. For instance, in the mass spectrum of benzoic acid, the molecular ion peak is at m/z 122, with a base peak at m/z 105, which corresponds to the [C6H5CO]+ fragment. docbrown.info Another significant fragment is the phenyl cation [C6H5]+ at m/z 77. docbrown.info

In the case of chlorobenzoic acid, the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) results in M+2 peaks for chlorine-containing fragments. chegg.com The fragmentation of 4-chlorobenzoic acid often involves the loss of a hydroxyl group to form a fragment at m/z 139. chegg.com

For this compound, the fragmentation is expected to be a combination of these patterns. The proximity of the chloro and carboxylic acid groups (the "ortho effect") could lead to unique fragmentation pathways, such as the loss of a water molecule. The presence of the acetyl group introduces other potential fragmentation routes, including the loss of an acetyl radical.

Predicted mass spectrometry data for various adducts of this compound are presented in the table below.

| Adduct | Predicted m/z |

| [M+H]+ | 199.01566 |

| [M+Na]+ | 220.99760 |

| [M-H]- | 197.00110 |

| [M+NH4]+ | 216.04220 |

| [M+K]+ | 236.97154 |

| [M+H-H2O]+ | 181.00564 |

| [M+HCOO]- | 243.00658 |

| [M+CH3COO]- | 257.02223 |

| [M]+ | 198.00783 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, ketone, and chloro-substituted aromatic functionalities.

The carboxylic acid group will exhibit a broad O-H stretching band, typically in the range of 3300-2500 cm-1. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700 cm-1. For related compounds like 2-chlorobenzoic acid, this C=O stretch is observed as a very strong band. researchgate.net

The acetyl group will also contribute a strong carbonyl (C=O) stretching band, usually found between 1680 and 1660 cm-1 for aromatic ketones. The aromatic ring will produce C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1600-1450 cm-1 region. The substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 900-650 cm-1 range. Finally, the C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 800 and 600 cm-1.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid (O-H) | 3300-2500 (broad) | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Carboxylic Acid (C=O) | ~1700 | Stretching |

| Ketone (C=O) | 1680-1660 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is determined by its chromophores, which include the benzene ring and the two carbonyl groups.

Aromatic compounds like this typically display absorptions due to π→π* transitions within the benzene ring. The presence of the carbonyl groups introduces the possibility of n→π* transitions. For the related compound 4-acetylbenzoic acid, UV-Vis absorption peaks have been observed at approximately 272 nm and 281 nm. In another analogue, 4-chlorobenzoic acid, a maximum absorption in alcohol is noted at 234 nm. nih.gov

The electronic transitions in this compound are expected to be similar to these analogues, with the exact wavelengths of maximum absorbance (λmax) being influenced by the specific substitution pattern on the benzene ring. The combination of the chloro, acetyl, and carboxylic acid groups will affect the energy levels of the molecular orbitals, thus shifting the absorption bands.

| Related Compound | Wavelength (λmax) |

| 4-Acetylbenzoic acid | 272.53 nm |

| 4-Acetylbenzoic acid | 281.41 nm |

| 4-Chlorobenzoic acid | 234 nm (in alcohol) nih.gov |

Data for 4-Acetylbenzoic acid is for a related compound and serves as an example.

Chromatographic Methodologies for Purity and Separation

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it ideal for determining the purity of this compound. A purity of 95.7% by area has been reported for this compound using HPLC. cymitquimica.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzoic acid derivatives. ekb.egvu.edu.au A typical RP-HPLC method for this compound would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with a low pH, such as from phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). vu.edu.ausielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

The components are detected as they elute from the column using a UV detector, typically set at a wavelength where the compound exhibits strong absorbance. The purity is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions |

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |

| Mobile Phase | Gradient mixture of aqueous buffer and organic solvent (e.g., Acetonitrile/Methanol/Water) ekb.egvu.edu.au |

| Detector | UV-Vis |

| Injection Volume | 10-20 µL |

| Flow Rate | 0.5-1.5 mL/min |

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Monomer or Building Block in Specialty Polymer Synthesis

While specific examples of 4-Acetyl-2-chlorobenzoic acid being used as a monomer are not widely documented in the reviewed scientific and patent literature, its bifunctional nature—possessing both a carboxylic acid and a ketone group—theoretically allows it to act as a building block in polymerization.

The carboxylic acid group can participate in condensation polymerization reactions to form polymers such as polyesters (through reaction with diols) and polyamides (through reaction with diamines). The presence of the acetyl (ketone) group and the chloro substituent would introduce specific functionalities into the polymer backbone or as pendant groups. These groups could serve several purposes:

Pendant Functional Groups: The acetyl group could remain as a pendant moiety on the polymer chain, offering a site for post-polymerization modification or influencing the polymer's physical properties, such as its glass transition temperature and solubility.

Cross-linking Sites: The ketone functionality could be used for subsequent cross-linking reactions, which would create a more rigid and stable polymer network.

Property Modification: The chloro-substituent and the acetyl group would increase the polarity and potentially the refractive index of the resulting polymer compared to an unsubstituted benzoic acid-based polymer.

Development of Functional Materials with Tunable Properties

The development of functional materials relies on the precise control of chemical structure to tune the material's properties for specific applications. Based on its structure, this compound could theoretically be incorporated into materials to influence their characteristics.

The introduction of this molecule into a polymer or material matrix could allow for the tuning of properties in several ways:

Thermal Stability: The aromatic ring structure is inherently rigid and would contribute to a higher thermal stability of the resulting material.

Solubility and Chemical Resistance: The chloro- and acetyl- substituents would modify the solubility profile of any polymer it is incorporated into, likely increasing its solubility in polar organic solvents. coleparmer.com

Adhesion and Interfacial Properties: The polar ketone and carboxylic acid functionalities could enhance adhesion to various substrates, a desirable trait in coatings and composite materials.

Optical Properties: The substituted benzene (B151609) ring is a chromophore that absorbs UV light. Its incorporation could be used to tune the optical properties of a material, such as its UV-blocking capability or refractive index.

Research into functional polymers often utilizes monomers with specific functionalities to achieve desired outcomes. For instance, atom transfer radical polymerization (ATRP) has been employed with initiators derived from 4-ethylbenzoic acid and 4-methylphthalic anhydride (B1165640) to create polymers with carboxylic acid or anhydride functionalities. cmu.edu These functional groups are then available for further reactions, demonstrating a strategy where a molecule like this compound could potentially be used to impart tunable properties onto a material.

Exploration in Luminescent Materials and Bio-labeling Agents (for related benzoic acid derivatives)

The study of luminescent materials is an active area of research, with organic molecules forming a significant class of fluorophores. While specific data on the luminescent properties of this compound is scarce, the behavior of related benzoic acid derivatives provides significant insight into its potential. cmu.edunih.gov

The luminescence of aromatic compounds is highly dependent on the nature and position of substituents on the aromatic ring. rsc.orgrsc.org Research has shown that benzoic acid itself, as well as its various derivatives, can exhibit fluorescence and phosphorescence. rsc.org

Key findings for related compounds include:

Substituent Effects: The type and position of substituent groups can dramatically alter the wavelength and intensity of emitted light. For example, benzothiazole (B30560) derivatives synthesized from aminobenzoic acid precursors show emissions from blue-violet to orange depending on the substitution pattern, which modulates the molecular excited states. libretexts.org

Luminescent Dyes: Certain benzoic acid derivatives have been successfully identified as luminescent sublimation dyes. Specifically, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid (anthranilic acid) have been used to produce fluorescent stains. rsc.org

Environmental Sensitivity: The emission properties of some derivatives are sensitive to their environment, such as solvent polarity or pH, making them potential candidates for chemical sensors.

The structure of this compound contains an electron-withdrawing acetyl group and an electron-withdrawing chloro group. Electron-withdrawing groups are known to influence the electronic transitions within a molecule and can affect its luminescent properties. For instance, studies on substituted benzils showed that electron-withdrawing groups like trifluoromethyl (CF3) could enhance quantum yields of luminescence. rsc.org Therefore, it is plausible that this compound could exhibit interesting photophysical properties, although experimental verification is needed to determine its specific emission characteristics and quantum yield.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Acetyl-2-chlorobenzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Acetylation of 2-Chlorobenzoic Acid : React 2-chlorobenzoic acid with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., sulfuric acid). Monitor temperature (60–80°C) to avoid over-acetylation .

- Purification : Recrystallize using ethanol/water mixtures to remove unreacted starting materials. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of acid to acetylating agent) .

- Analytical Confirmation : Use TLC (Rf ~0.5 in ethyl acetate/hexane) and melting point (mp data unavailable in evidence, but similar derivatives like 4-Amino-2-chlorobenzoic acid melt at 210–215°C ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assign peaks for the acetyl group (δ ~2.6 ppm for CH3) and aromatic protons (δ 7.2–8.1 ppm). Compare with analogs like 2-Chloro-4-hydroxybenzoic acid (δ 6.8–8.0 ppm for aromatic protons) .

- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for both acetyl and carboxylic acid groups).

- X-ray Crystallography : Resolve molecular geometry; SHELX software is standard for refinement .

Q. How should researchers handle safety and waste disposal for this compound?

- Protocols :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers away from oxidizers.

- Dispose of waste via licensed chemical disposal services, as recommended for chlorinated benzoic acids .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Data Collection : Use high-resolution single-crystal X-ray diffraction. For example, 4-Amino-2-chlorobenzoic acid was resolved with a monoclinic P2₁/c space group (a=7.21 Å, b=12.89 Å) .

- Refinement : Apply SHELXL for least-squares refinement. Address disorder in the acetyl group by constraining thermal parameters .

- Validation : Cross-check with computational models (e.g., PubChem’s InChI key for related compounds ).

Q. What strategies address low yields in regioselective acetylation of 2-chlorobenzoic acid?

- Optimization :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Byproduct Analysis : Employ HPLC to detect 3-acetyl isomers, which may form due to steric effects .

Q. How can computational modeling predict reactivity or spectral properties of this compound?

- Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts (deviations <0.3 ppm acceptable).

- TD-DFT for UV-Vis : Simulate electronic transitions for comparison with experimental λmax (e.g., 280 nm for similar chromophores ).

Q. How should researchers analyze conflicting spectral or crystallographic data?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。